Naratriptan N-Oxide
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Overview
Description
Naratriptan N-Oxide is a derivative of Naratriptan, a triptan drug primarily used for the treatment of migraine headaches. Naratriptan is a selective agonist for the serotonin (5-hydroxytryptamine) 1B and 1D receptors, which are involved in the pathophysiology of migraines. This compound retains the core structure of Naratriptan but includes an additional oxygen atom, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naratriptan N-Oxide typically involves the oxidation of Naratriptan. One common method is the use of oxidizing agents such as chloramine-T in an alkaline medium. The reaction is often catalyzed by palladium (II) chloride to enhance the reaction rate and yield. The reaction conditions include maintaining a temperature of around 298 K and ensuring the presence of an alkaline environment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Naratriptan N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Chloramine-T, hydrogen peroxide, and other oxidizing agents in alkaline conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Naratriptan.
Substitution: Substituted indole or piperidine derivatives
Scientific Research Applications
Naratriptan N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in migraine treatment and other neurological conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Mechanism of Action
Naratriptan N-Oxide exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine) 1B and 1D receptors. The compound mimics the action of serotonin, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action helps alleviate migraine symptoms. The N-oxide group may influence the compound’s binding affinity and selectivity for these receptors, potentially altering its pharmacokinetic and pharmacodynamic profile .
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, with a shorter half-life and different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action but shorter duration compared to Naratriptan.
Zolmitriptan: Offers multiple administration routes, including nasal spray and oral disintegrating tablets.
Uniqueness of Naratriptan N-Oxide: this compound is unique due to its N-oxide group, which can influence its pharmacological properties. This modification may enhance its stability, alter its metabolic pathway, and potentially improve its efficacy and safety profile compared to other triptans .
Properties
IUPAC Name |
N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYHRZTATXPEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CC[N+](CC3)(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676061 |
Source
|
Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-52-2 |
Source
|
Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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